molecular formula C2H6O4S2 B13453133 Methylsulfonylsulfonylmethane CAS No. 10383-49-0

Methylsulfonylsulfonylmethane

Cat. No.: B13453133
CAS No.: 10383-49-0
M. Wt: 158.20 g/mol
InChI Key: YOKNTCZOOFBTDG-UHFFFAOYSA-N
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Description

Methylsulfonylsulfonylmethane, also known as dimethyl sulfone, is an organosulfur compound with the chemical formula (CH₃)₂SO₂. This colorless solid features the sulfonyl functional group and is the simplest of the sulfones. It is relatively inert chemically and can resist decomposition at elevated temperatures. This compound occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfonylsulfonylmethane can be synthesized through the oxidation of dimethyl sulfoxide. This process involves the use of oxidizing agents such as hydrogen peroxide or ozone under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂SO} + \text{Oxidizing Agent} \rightarrow \text{(CH₃)₂SO₂} ]

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting material to the desired product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfonic acids.

    Reduction: It can be reduced back to dimethyl sulfoxide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products:

Scientific Research Applications

Methylsulfonylsulfonylmethane has a wide range of applications in scientific research:

Mechanism of Action

Methylsulfonylsulfonylmethane exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Dimethyl sulfoxide (DMSO): Shares similar chemical properties but differs in its oxidation state.

    Sulfolane: Another sulfone with different applications in industrial processes.

    Dimethyl sulfate: A related compound with distinct chemical reactivity.

Uniqueness: Methylsulfonylsulfonylmethane is unique due to its combination of chemical inertness, thermal stability, and biological activity. Unlike dimethyl sulfoxide, it is less reactive and more stable under various conditions, making it suitable for a broader range of applications .

Properties

CAS No.

10383-49-0

Molecular Formula

C2H6O4S2

Molecular Weight

158.20 g/mol

IUPAC Name

methylsulfonylsulfonylmethane

InChI

InChI=1S/C2H6O4S2/c1-7(3,4)8(2,5)6/h1-2H3

InChI Key

YOKNTCZOOFBTDG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)S(=O)(=O)C

Origin of Product

United States

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